molecular formula C6H5Cl2NOS B13765083 N-(2,5-Dichloro-3-thienyl)acetamide CAS No. 59491-11-1

N-(2,5-Dichloro-3-thienyl)acetamide

Cat. No.: B13765083
CAS No.: 59491-11-1
M. Wt: 210.08 g/mol
InChI Key: NUJDRHKCNHWCGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dichloro-3-thienyl)acetamide is a chemical compound with the molecular formula C6H5Cl2NOS and a molecular weight of 210.08 g/mol It is characterized by the presence of a thienyl ring substituted with two chlorine atoms at the 2 and 5 positions and an acetamide group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dichloro-3-thienyl)acetamide typically involves the reaction of 2,5-dichlorothiophene with acetamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the acetamide, followed by nucleophilic substitution at the 3-position of the 2,5-dichlorothiophene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichloro-3-thienyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,5-Dichloro-3-thienyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,5-Dichloro-3-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

59491-11-1

Molecular Formula

C6H5Cl2NOS

Molecular Weight

210.08 g/mol

IUPAC Name

N-(2,5-dichlorothiophen-3-yl)acetamide

InChI

InChI=1S/C6H5Cl2NOS/c1-3(10)9-4-2-5(7)11-6(4)8/h2H,1H3,(H,9,10)

InChI Key

NUJDRHKCNHWCGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(SC(=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.